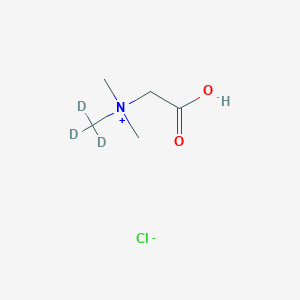
Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 156.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride, also known by its chemical structure and various identifiers, is a compound that has garnered interest due to its potential biological activities. This article provides an in-depth examination of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is a quaternary ammonium salt characterized by the presence of carboxymethyl and dimethyl groups along with deuterated methyl groups. Its unique structure contributes to its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, making it a candidate for use in antimicrobial formulations.
- Cell Membrane Interaction : Its quaternary ammonium structure allows it to interact with cell membranes, potentially altering membrane permeability and leading to cell lysis in certain bacterial strains.
- Potential as a Drug Delivery System : Due to its ability to form complexes with other molecules, it may serve as a carrier for drug delivery, enhancing the bioavailability of therapeutic agents.
- Membrane Disruption : The positively charged quaternary ammonium ion can disrupt microbial membranes, leading to increased permeability and eventual cell death.
- Biofilm Inhibition : Studies suggest that the compound can inhibit biofilm formation, which is crucial in treating chronic infections associated with biofilms.
- Synergistic Effects : When used in combination with other antimicrobial agents, it may enhance their efficacy through synergistic mechanisms.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition of bacterial growth in vitro. The compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics.
Case Study 2: Cancer Cell Cytotoxicity
In vitro experiments revealed that this compound induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and disruption of mitochondrial membrane potential, leading to programmed cell death.
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Preliminary toxicological studies suggest that at therapeutic concentrations, this compound exhibits low toxicity towards mammalian cells. However, further studies are required to fully understand its safety profile in vivo.
Eigenschaften
IUPAC Name |
carboxymethyl-dimethyl-(trideuteriomethyl)azanium;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPSCVCBEOCPJZ-NIIDSAIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)CC(=O)O.[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














